3E,13E-Octadecadienyl acetate
CAS No.: 57491-34-6
Cat. No.: VC16497852
Molecular Formula: C20H36O2
Molecular Weight: 308.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57491-34-6 |
|---|---|
| Molecular Formula | C20H36O2 |
| Molecular Weight | 308.5 g/mol |
| IUPAC Name | [(3E,13E)-octadeca-3,13-dienyl] acetate |
| Standard InChI | InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,16-17H,3-5,8-15,18-19H2,1-2H3/b7-6+,17-16+ |
| Standard InChI Key | VVJPJXKHBZNADP-QQIRETTESA-N |
| Isomeric SMILES | CCCC/C=C/CCCCCCCC/C=C/CCOC(=O)C |
| Canonical SMILES | CCCCC=CCCCCCCCCC=CCCOC(=O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3E,13E-Octadecadienyl acetate (C₂₀H₃₆O₂) consists of an 18-carbon aliphatic chain with acetate esterification at the terminal hydroxyl group. The trans configuration at both double bonds imposes a linear geometry, contrasting with the bent conformations of cis isomers. Key molecular parameters derived from analogous compounds include:
| Property | Value (3E,13Z-Analog) |
|---|---|
| Molecular Weight | 308.50 g/mol |
| Density | 0.882 g/cm³ |
| Boiling Point | 390.3°C at 760 mmHg |
| LogP (Partition Coeff.) | 6.363 |
| Refractive Index | 1.465 |
The high logP value indicates significant hydrophobicity, consistent with its role in lipid-mediated biological signaling .
Spectral Characteristics
While specific spectral data for the E,E isomer remains unpublished, infrared (IR) and nuclear magnetic resonance (NMR) profiles of related dienyl acetates typically show:
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IR: Strong C=O stretch at ~1740 cm⁻¹ (ester carbonyl), C-O-C asymmetric stretch at 1240–1260 cm⁻¹ .
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¹H NMR: Distinct vinyl proton signals between δ 5.2–5.4 ppm, with coupling constants (J ≈ 15 Hz) indicative of trans double bonds .
Synthetic Methodologies
Stereoselective Synthesis Challenges
The E,E configuration presents synthetic challenges due to the thermodynamic instability of conjugated trans double bonds. Historical approaches for analogous compounds involve:
Wittig Reaction Strategies
The 1979 synthesis of (Z,Z)-3,13-octadecadienyl acetate employed a stereocontrolled Wittig reaction sequence :
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Precursor Preparation: Octadecadienol derived from linoleic acid.
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Double Bond Installation:
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Wittig reagent (triphenylphosphonium ylide) for Z-selective alkene formation.
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Lindlar catalyst for partial hydrogenation to control geometry.
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Acetylation: Final esterification with acetyl chloride.
For E,E isomer synthesis, alternative ylides (e.g., stabilized ylides favoring trans addition) and non-polar solvents (hexane) could promote trans selectivity.
Industrial Production Considerations
Large-scale manufacturing faces hurdles in maintaining stereochemical purity. Potential solutions include:
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Biocatalytic Desaturation: Engineered desaturases with E-specific activity .
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Chromatographic Purification: Silver-ion HPLC to separate E/E, E/Z, and Z/Z isomers.
Biological Activity and Ecological Significance
Pheromone Functionality in Insects
Though direct evidence for 3E,13E-octadecadienyl acetate is lacking, structural analogs demonstrate species-specific pheromone activities:
| Isomer | Biological Activity |
|---|---|
| 3Z,13Z | Attractant for Smaller Clear Wing Moth |
| 3E,13Z | Male-specific aggregation in beetles |
The E,E configuration likely alters receptor binding kinetics due to its elongated molecular shape, potentially reducing volatility compared to cis-containing analogs.
Structure-Activity Relationships
Key determinants of pheromone efficacy:
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Double Bond Position: 3rd and 13th positions optimize interaction with Lepidoptera olfactory receptors.
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Stereochemistry: Trans bonds may impede membrane permeability vs. cis isomers.
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Ester Group: Acetate enhances volatility relative to free alcohols.
Comparative Analysis with Structural Isomers
Physicochemical Comparisons
| Property | 3E,13E | 3E,13Z | 3Z,13Z |
|---|---|---|---|
| Melting Point | Est. -10°C | Solid at RT | Liquid at RT |
| Water Solubility | <0.1 mg/mL | <0.1 mg/mL | <0.1 mg/mL |
| Volatility | Lower (trans) | Moderate | Higher (cis) |
Biological Efficacy
Hypothetical activity trends based on analog studies:
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Attraction Threshold: E,E may require higher concentrations due to reduced volatility.
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Species Specificity: Geometrical complementarity to receptor sites dictates response.
Research Applications and Future Directions
Current Uses
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Pheromone Mimetics: Integrated pest management (IPM) systems using isomer blends.
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Stereochemical Probes: Studying olfactory receptor discrimination mechanisms.
Knowledge Gaps and Opportunities
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Synthetic Protocols: Develop catalytic systems for E-selective cross metathesis.
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In Vivo Studies: Field trials testing E,E isomer efficacy in moth suppression.
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Computational Modeling: Molecular dynamics simulations of receptor binding.
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